molecular formula C12H14N4O3 B11738977 3-{[(2,4-dihydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

3-{[(2,4-dihydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11738977
M. Wt: 262.26 g/mol
InChI Key: FSFAESDIDLJCGY-UHFFFAOYSA-N
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Description

3-{[(2,4-dihydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,4-dihydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable carbonyl compound.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the 2,4-dihydroxyphenylmethyl group: This step involves the reaction of the pyrazole derivative with 2,4-dihydroxybenzyl chloride under basic conditions.

    Formation of the carboxamide group: This can be achieved by reacting the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, can also be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Products may include amines or reduced derivatives.

    Substitution: Products may include substituted pyrazole derivatives.

Scientific Research Applications

3-{[(2,4-dihydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3-{[(2,4-dihydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-methyl-1H-pyrazole-5-carboxamide
  • 3-(2,4-dihydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

3-{[(2,4-dihydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both the 2,4-dihydroxyphenylmethyl group and the carboxamide group. This combination of functional groups imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in medicinal chemistry and biological research.

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

5-[(2,4-dihydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H14N4O3/c1-16-9(12(13)19)5-11(15-16)14-6-7-2-3-8(17)4-10(7)18/h2-5,17-18H,6H2,1H3,(H2,13,19)(H,14,15)

InChI Key

FSFAESDIDLJCGY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=C(C=C(C=C2)O)O)C(=O)N

Origin of Product

United States

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